2-(Isoquinolin-3-YL)acetic acid

Solubility LogP ADME

Procure IQ3AA to ensure target receptor selectivity; its 3-position is critical for MOR ligand potency versus KOR/DOR. CNS-penetrant profile (TPSA 50.19, LogP 1.64) makes it ideal for neurological drug discovery. Regioisomeric substitution derails SAR studies; this specific isomer is essential for synthesizing the isoquinoline-3-carboxamido pharmacophore in non-addictive analgesics. Also used as aldose reductase inhibitor scaffold and analytical reference standard.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 72033-13-7
Cat. No. B1395090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isoquinolin-3-YL)acetic acid
CAS72033-13-7
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C=NC(=CC2=C1)CC(=O)O
InChIInChI=1S/C11H9NO2/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6H2,(H,13,14)
InChIKeyFBDXNIMSTUCEIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Isoquinolin-3-yl)acetic Acid (CAS 72033-13-7) Procurement & Scientific Baseline


2-(Isoquinolin-3-yl)acetic acid (IQ3AA; CAS 72033-13-7) is a heterocyclic building block belonging to the isoquinoline acetic acid class, characterized by a carboxylic acid moiety attached at the 3-position of the isoquinoline ring system [1]. Its molecular formula is C11H9NO2 with a molecular weight of 187.19 g/mol . IQ3AA serves as a versatile small-molecule scaffold in medicinal chemistry, particularly as a key intermediate in the synthesis of bioactive isoquinoline derivatives and as a reference standard in structure-activity relationship (SAR) studies [2].

Why Generic Isoquinoline Acetic Acids Cannot Substitute for 2-(Isoquinolin-3-yl)acetic Acid


Procurement of a generic “isoquinoline acetic acid” without precise positional specification is scientifically invalid for rigorous research. The position of the acetic acid substituent on the isoquinoline core dictates the compound's electronic distribution, hydrogen-bonding geometry, and overall molecular topology, directly impacting receptor binding and synthetic utility [1]. For instance, while the 3-substituted isomer (IQ3AA) has been specifically utilized as a building block in the synthesis of potent mu opioid receptor (MOR) ligands [2], the 4-substituted isomer may exhibit different ADME properties , and the 1-substituted isomer has distinct physicochemical values (e.g., LogP ~1.86 vs. ~2.15 for IQ3AA) . These regioisomeric differences translate into divergent biological profiles and synthetic pathways, making blind substitution a high-risk procurement decision that can derail SAR studies and compromise reproducibility.

Quantitative Evidence Guide for 2-(Isoquinolin-3-yl)acetic Acid Differentiation


2-(Isoquinolin-3-yl)acetic Acid vs. 2-(Isoquinolin-4-yl)acetic Acid: Comparative Solubility & Permeability Profiling

While direct experimental solubility data for IQ3AA is limited, computational predictions enable a comparative class-level inference with its 4-substituted regioisomer. IQ3AA exhibits a Consensus Log P of 1.64 , indicating moderate lipophilicity suitable for both aqueous solubility and membrane permeability. In contrast, the 4-substituted isomer is noted for enhanced aqueous solubility at physiological pH due to the acetic acid moiety , but its XLogP3 values are predicted to be ~2-3 , suggesting a different balance of solubility versus permeability. This subtle shift in physicochemical profile can significantly impact the compound's behavior in biological assays and its suitability for specific formulation strategies, making IQ3AA the preferred starting point for programs targeting balanced drug-like properties.

Solubility LogP ADME Drug-Likeness

2-(Isoquinolin-3-yl)acetic Acid as a Privileged Scaffold for Mu Opioid Receptor (MOR) Ligand Synthesis

IQ3AA is not merely a building block; its 3-carboxylic acid functionality is the specific pharmacophoric anchor used in the design of potent and selective mu opioid receptor (MOR) ligands. In the synthesis of NAQ (17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan), the isoquinoline-3-carboxamido group, derived from IQ3AA, was crucial for achieving high MOR selectivity [1]. SAR studies demonstrated that altering this exact substitution pattern (e.g., moving to a different position or modifying the spacer) was unfavorable for MOR selectivity over kappa and delta opioid receptors . This establishes IQ3AA as a uniquely validated precursor for this class of analgesics, whereas other regioisomers (e.g., the 1- or 4-acetic acid derivatives) lack this documented activity link.

Opioid Receptor SAR NAQ Analog Medicinal Chemistry

Comparative Topological Polar Surface Area (TPSA) Analysis: Implications for Blood-Brain Barrier Penetration

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting a compound's ability to cross the blood-brain barrier (BBB). IQ3AA has a calculated TPSA of 50.19 Ų . This value falls within the optimal range for CNS drug candidates (typically <90 Ų for good BBB penetration) [1]. In comparison, the closely related 2-(Isoquinolin-1-yl)acetic acid has a reported PSA (Polar Surface Area) of 50.19 , while the 6-isomer shares the same value . While the PSA value is identical for several isomers due to the same functional groups, the 3-substitution pattern, as demonstrated in the NAQ study [2], places the carboxylic acid in an optimal orientation for specific receptor interactions, a nuance not captured by TPSA alone. For CNS drug discovery programs, selecting the 3-isomer is not a trivial choice but one based on a unique combination of favorable TPSA and a proven pharmacophoric vector.

TPSA Blood-Brain Barrier CNS Drug Design Physicochemical Properties

Aldose Reductase Inhibition Potential: A Divergent Therapeutic Path for Isoquinoline Acetic Acids

Patent EP0030861 (Pfizer) explicitly claims a series of novel isoquinoline acetic acids and derivatives as aldose reductase inhibitors, useful for treating chronic diabetic complications like cataracts [1]. While the patent covers a range of structures including 3-substituted derivatives, it establishes a clear therapeutic utility for this compound class. However, a key differentiation emerges when comparing this aldose reductase activity to the opioid receptor activity discussed earlier. The specific biological outcome is highly dependent on the overall molecular architecture. IQ3AA serves as the foundational core for both potential therapeutic areas, but the exact final drug candidate and its activity profile will be dictated by the further synthetic modifications. This dual potential (aldose reductase inhibition vs. MOR agonism) underscores the versatility of IQ3AA as a core scaffold, but also highlights the risk of assuming that any isoquinoline acetic acid will exhibit the same profile.

Aldose Reductase Diabetic Complications Enzyme Inhibition Therapeutic Agent

Optimal Research & Industrial Applications for 2-(Isoquinolin-3-yl)acetic Acid (CAS 72033-13-7)


Synthesis of Selective Mu Opioid Receptor (MOR) Ligands for Analgesic Drug Discovery

IQ3AA is the validated precursor for constructing the isoquinoline-3-carboxamido pharmacophore in NAQ analogues, a class of potent and highly selective MOR ligands. Research groups focused on developing non-addictive analgesics should prioritize this specific isomer, as SAR studies confirm that the 3-position is critical for achieving selectivity over kappa and delta opioid receptors [1]. Using alternative isomers or generic isoquinoline acetic acids in this synthetic route would likely yield compounds with diminished or altered receptor selectivity, compromising the entire drug discovery campaign.

Synthesis of Aldose Reductase Inhibitors for Diabetic Complication Research

Based on the foundational patent by Pfizer, IQ3AA and its derivatives represent a structural class with potential as aldose reductase inhibitors [2]. Research programs investigating treatments for chronic diabetic complications, such as cataracts and neuropathy, can utilize IQ3AA as a core scaffold for library synthesis. The 3-acetic acid moiety provides a convenient handle for further derivatization to explore structure-activity relationships around this enzyme target, a distinct research avenue from its application in opioid receptor modulation.

CNS Drug Discovery Scaffold with Favorable Blood-Brain Barrier Penetration Profile

With a calculated TPSA of 50.19 Ų, IQ3AA exhibits a physicochemical profile highly favorable for crossing the blood-brain barrier [3]. For medicinal chemistry programs targeting neurological or psychiatric disorders, IQ3AA is a strategic building block. Its moderate lipophilicity (Consensus Log P = 1.64) and TPSA value suggest it can serve as a core for developing CNS-penetrant small molecules, a property not universally shared by all isoquinoline derivatives and one that can be leveraged in early-stage library design.

Reference Standard for Regioisomer Characterization in Analytical Chemistry

Due to the significant differences in biological activity and physicochemical properties between isoquinoline regioisomers, IQ3AA serves as a critical reference standard. Analytical laboratories and quality control departments can use characterized IQ3AA (with confirmed purity, e.g., ≥98% HPLC ) to develop and validate HPLC, LC-MS, or NMR methods for distinguishing the 3-substituted isomer from other positional isomers (e.g., 1-, 4-, or 6-acetic acid derivatives) in complex reaction mixtures or final product batches, ensuring synthetic fidelity and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Isoquinolin-3-YL)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.